molecular formula C9H9N3O2 B2911542 Ethyl imidazo[1,2-B]pyridazine-3-carboxylate CAS No. 1420623-75-1

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate

货号: B2911542
CAS 编号: 1420623-75-1
分子量: 191.19
InChI 键: VXKOJJIHJFBXSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development. The imidazo[1,2-B]pyridazine scaffold is an important heterocyclic nucleus that can provide a variety of bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . This method provides a simple and practical approach to synthesizing 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. Optimization of reaction conditions, purification processes, and quality control measures are essential for industrial production.

化学反应分析

Types of Reactions

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

科学研究应用

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound featuring fused imidazole and pyridazine structures with an ethyl ester functional group at the carboxylate position. It is a molecule of interest in medicinal chemistry and organic synthesis because of its diverse biological activities and synthetic versatility.

Scientific Research Applications

Organic Chemistry: this compound serves as a versatile scaffold in organic synthesis. It is designed and synthesized for use in drug development. The structure of the synthesized compound can be characterized by 1H NMR, 13C NMR, FTIR, and MS. A convenient two-step, one-pot synthesis has been reported to simplify the process and improve yield efficiency.

Biochemistry: Imidazo[1,2-B]pyridazine derivatives exhibit different biological activities and pharmacological properties, including antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity, as well as acting as acetylcholinesterase inhibitors. The biological activity of these compounds is evaluated in vitro.

Drug Development: Derivatives of this compound are explored as potential pharmaceuticals targeting various diseases, particularly cancer and infectious diseases. Novel imidazo[1,2-b]pyridazine derivatives are used in the treatment of conditions where targeting the JAK pathway or inhibiting JAK kinases can be therapeutically useful . These compounds can act as simultaneous potent JAK1, JAK2, and JAK3 inhibitors .

Potential Therapeutic Applications :

  • Neoplastic diseases: leukemia, lymphomas, solid tumors
  • Transplant rejection: bone marrow transplant applications (e.g., graft-versus-host disease)
  • Autoimmune diseases: diabetes, multiple sclerosis, rheumatoid arthritis
  • Eye diseases: dry eye, glaucoma, uveitis, diabetic retinopathy, allergic conjunctivitis, or age-related macular degeneration
  • Skin inflammatory diseases: atopic dermatitis or psoriasis

Anti-TB Activity: Imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

相似化合物的比较

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can differ from those of other imidazo-heterocyclic compounds.

生物活性

Ethyl imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique bicyclic structure that integrates an imidazole ring with a pyridazine ring, has garnered attention due to its pharmacological properties, including anticancer, anti-inflammatory, and antiparasitic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Composition

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : Approximately 179.19 g/mol
  • Structural Features : The compound contains an ethyl ester functional group at the carboxylate position, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes. A notable method includes a convenient two-step one-pot synthesis that simplifies production and enhances yield efficiency.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-B]pyridazine, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance:

  • In vitro studies have shown that this compound inhibits specific kinases involved in cancer progression while maintaining lower toxicity profiles compared to traditional chemotherapeutics.

Anti-inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. It interacts with critical inflammatory pathways, particularly targeting interleukin-17A (IL-17A), which plays a significant role in chronic inflammation:

  • Mechanism of Action : The compound affects the IL-23/IL-17 axis, leading to reduced inflammation and potential therapeutic effects in conditions such as psoriasis and other autoimmune diseases.

Antiparasitic Activity

The compound has also shown promising results against parasitic infections. In exploratory toxicology studies involving derivatives of imidazo[1,2-a]pyridine (which share structural similarities), significant antiparasitic activity was observed against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis .

Summary of Biological Activities

Biological ActivityEffectivenessReferences
AnticancerSignificant inhibition of cancer cell lines
Anti-inflammatoryReduces IL-17A levels; potential treatment for autoimmune diseases
AntiparasiticEffective against resistant strains of parasites

Case Study 1: Anticancer Efficacy

In a study published in 2022, researchers evaluated the anticancer efficacy of various imidazo[1,2-B]pyridazine derivatives. This compound was found to significantly inhibit the growth of multiple cancer cell lines with IC50 values comparable to established chemotherapy agents. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of this compound revealed its ability to downregulate pro-inflammatory cytokines in vitro. The study demonstrated that treatment with this compound led to a marked reduction in IL-6 and TNF-alpha levels in cultured macrophages, indicating its potential utility in treating inflammatory diseases .

属性

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-10-8-4-3-5-11-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOJJIHJFBXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of pyridazin-3-amine (9.51 g, 0.1 mol) and 2-ethyl 2-chloro-3-oxopropanoate (22.5 g, 0.15 mol) in EtOH (20 mL) was stirred at reflux overnight. The mixture was allowed to cool to RT and concentrated in vacuo to remove EtOH. The residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The organic layer was separated. The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo. The residue was slurried in isopropyl ether (50 mL) with stirring for 30 min, collected by filtration and dried in vacuo to afford ethyl imidazo[1,2-b]pyridazine-3-carboxylate (7.8 g, 40.8% yield).
Quantity
9.51 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。